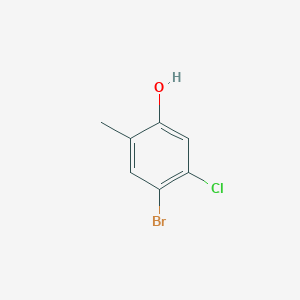
4-Bromo-5-chloro-2-methylphenol
Overview
Description
4-Bromo-5-chloro-2-methylphenol is a halophenol . It is a biologically inactive metabolite of profenofos, an organophosphorus pesticide . It has a molecular weight of 221.48 .
Molecular Structure Analysis
The molecular formula of this compound is C7H6BrClO . The structure can be found in various chemical databases .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.7±0.1 g/cm3, a boiling point of 260.0±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 45.5±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 132.3±3.0 cm3 .Scientific Research Applications
Water Treatment and Environmental Fate
Bromophenols like 4-Bromo-5-chloro-2-methylphenol are significant as they are commonly found in aquatic environments as contaminants and typical halogenated disinfection byproducts (DBPs). Research has explored the transformation of these compounds during water chlorination processes. For instance, active chlorine can react with bromophenols effectively across a wide pH range, a reaction influenced by the presence of ammonium ions, humic acid (HA), and bromide ions. Understanding these reactions is crucial for insights into the environmental fate of bromophenols during chlorine disinfection of water and wastewaters (Xiang et al., 2020).
Chemical Synthesis and Structural Analysis
This compound is used in the synthesis of complex chemical structures. A study detailed the synthesis of an oxido-vanadium(V) complex using 4-bromo-2-(((5-chloro-2-hydroxyphenyl) imino)methyl)phenol (H2L) and its characterization through various techniques, including FT-IR, UV–Vis, elemental analysis, and X-ray diffraction crystallography. Computational methods like DFT calculations further support the experimental data, providing insights into molecular structures and bonding (Sheikhshoaie et al., 2015).
Antioxidant Properties
Bromophenols derived from marine sources, including compounds structurally related to this compound, have been studied for their antioxidant properties. These compounds demonstrate significant activity in various assays, highlighting their potential as natural antioxidants. For example, compound 2 from the red alga Vertebrata lanosa showed potent antioxidant effects in both Cellular Antioxidant Activity (CAA) and Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) assays (Olsen et al., 2013).
Safety and Hazards
4-Bromo-5-chloro-2-methylphenol is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
4-bromo-5-chloro-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZESEJZODZKOMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303736 | |
| Record name | 4-Bromo-5-chloro-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-50-8 | |
| Record name | 4-Bromo-5-chloro-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-chloro-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene hydrochloride](/img/structure/B1522961.png)
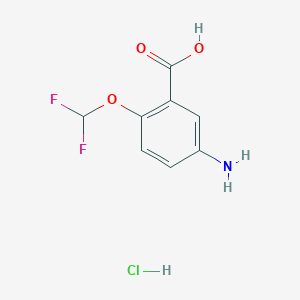

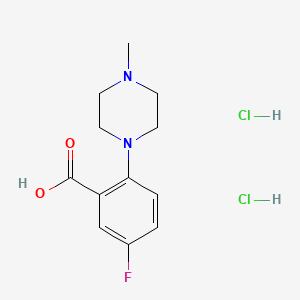
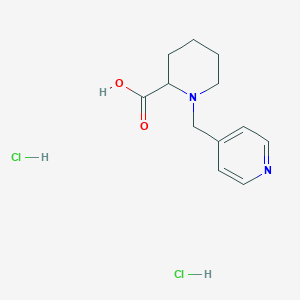
![2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1522970.png)
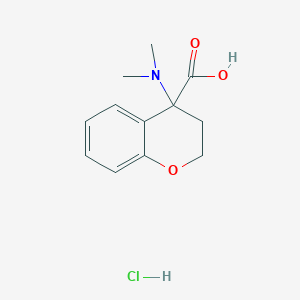
![2-[(2-Methoxyethyl)amino]propanamide hydrochloride](/img/structure/B1522975.png)
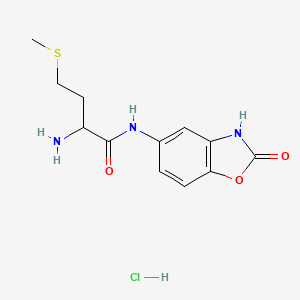
![3-[(3-Aminophenyl)formamido]propanamide hydrochloride](/img/structure/B1522978.png)
![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B1522979.png)
![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine dihydrochloride](/img/structure/B1522980.png)
